N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide
Description
N-{7-Oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a synthetic small molecule characterized by two key structural motifs:
- 4-Oxo-3,4-dihydroquinazolin-3-yl group: A planar heterocyclic moiety known for its role in enzyme inhibition (e.g., histone deacetylases, antimicrobial targets) . The acetamide bridge links these components, enabling interactions with biological targets.
Properties
IUPAC Name |
N-(7-oxaspiro[3.5]nonan-3-yl)-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-16(20-15-5-6-18(15)7-9-24-10-8-18)11-21-12-19-14-4-2-1-3-13(14)17(21)23/h1-4,12,15H,5-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKMHWSJNXWCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CN3C=NC4=CC=CC=C4C3=O)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 7-oxaspiro[3.5]nonane, can be synthesized using a Reformatsky reaction involving methyl 1-bromocyclohexanecarboxylate and zinc.
Quinazolinone Derivative Synthesis: The quinazolinone moiety is prepared by cyclization of appropriate anthranilic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic core can be oxidized to introduce additional functional groups.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-{7-oxaspiro[3.5]nonan-1-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in pain and inflammation pathways.
Pathways Involved: The compound could modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Spectral Characterization
- IR Spectroscopy: Expected peaks include C=O stretches (1660–1680 cm⁻¹ for acetamide and quinazolinone) and N–H bends (3200–3300 cm⁻¹) .
- NMR: ¹H-NMR: Spiro ring protons (δ 1.5–2.5 ppm), quinazolinone aromatic protons (δ 7.0–8.0 ppm) . ¹³C-NMR: Acetamide carbonyl (δ 170 ppm), quinazolinone carbonyl (δ 165 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
